1-(3-chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxylic acid family, characterized by a triazole core substituted at position 1 with a 3-chloro-4-methoxyphenyl group and at position 5 with a propyl chain. Its structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric interactions are critical .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-propyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-4-10-12(13(18)19)15-16-17(10)8-5-6-11(20-2)9(14)7-8/h5-7H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMYIOHMXKSXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The phenyl group with chloro and methoxy substituents can be introduced through subsequent substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key structural differences among analogs include:
- Aryl substituents : Chloro, methoxy, methyl, fluoro, or tert-butyl groups on the phenyl ring.
- Triazole substituents : Propyl, methyl, cyclopropyl, or trifluoromethyl groups at position 5.
- Functional groups : Carboxylic acid vs. carboxamide derivatives.
Table 1: Structural and Functional Comparisons
Key Research Findings
Substituent Effects : Chloro and trifluoromethyl groups at the aryl or triazole positions significantly enhance antitumor activity, likely through hydrophobic and electronic interactions with target proteins .
Functional Group Trade-offs : Carboxamides outperform carboxylic acids in cellular assays but require careful balancing of solubility and permeability .
Zwitterionic Derivatives : Compounds like 1-(thiazol-2-yl)-triazole-4-carboxylic acids exhibit unique activity profiles due to zwitterionic character, improving membrane interaction .
Biological Activity
1-(3-Chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1329414-35-8) is a novel compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with a chlorinated methoxyphenyl group and a propyl side chain. Its molecular formula is , with a molecular weight of approximately 273.71 g/mol.
Anticancer Properties
Research indicates that 1-(3-chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HCT116 (colon cancer), Eca109 (esophageal cancer), and MCF-7 (breast cancer). The compound demonstrated IC50 values ranging from 2.70 µM to 5.04 µM across these cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutics like Oridonin .
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HCT116 | 0.43 | Melampomagnolide B | 4.93 |
| Eca109 | 2.70 | Oridonin | 5.00 |
| MCF-7 | 4.76 | Oridonin | 5.00 |
The anticancer mechanism of this compound involves the induction of apoptosis through the mitochondrial pathway. It increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm. This cascade activates caspase pathways, promoting programmed cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, this triazole derivative has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
Case Studies
Several studies have highlighted the potential of 1-(3-chloro-4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid in preclinical models:
- Study on HCT116 Cells : Wei et al. demonstrated that treatment with this compound significantly reduced cell migration and altered the expression of epithelial-to-mesenchymal transition markers, supporting its role in inhibiting metastasis .
- In Vivo Efficacy : In animal models, derivatives containing the triazole moiety have shown promising results in reducing tumor growth without significant toxicity to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
